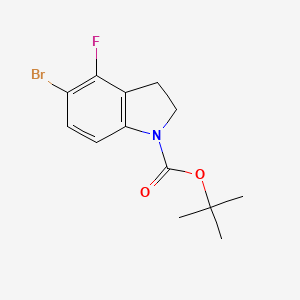

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate

Description

Introduction and Significance

Structural Overview and Classification

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate belongs to the indoline class of heterocyclic compounds, featuring a fused bicyclic system comprising a benzene ring and a five-membered nitrogen-containing pyrrolidine ring. The molecular formula C₁₃H₁₅BrFNO₂ (molecular weight 316.17 g/mol) reflects the incorporation of three critical substituents:

- A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the indoline nitrogen.

- Bromine at the 5-position, introducing steric bulk and electronic effects conducive to transition metal-mediated coupling reactions.

- Fluorine at the 4-position, enhancing metabolic stability and modulating electronic properties in drug-like molecules.

The indoline core adopts a planar conformation, with the Boc group inducing steric hindrance that influences reactivity at the nitrogen center. X-ray crystallographic studies of analogous indoline derivatives reveal bond angles of approximately 120° at the pyrrolidine nitrogen, consistent with sp² hybridization.

Importance in Heterocyclic Chemistry

Indoline scaffolds are pivotal in medicinal chemistry due to their prevalence in natural products and pharmacologically active compounds. The tert-butyl carbamate group in this derivative enhances solubility in organic solvents, facilitating its use in multistep syntheses. Key applications include:

- Suzuki-Miyaura Coupling : The bromine substituent enables palladium-catalyzed cross-coupling with boronic acids to generate biaryl structures, a reaction critical in constructing kinase inhibitors.

- Directed Ortho-Metalation : Fluorine’s strong directing effects permit regioselective functionalization of the aromatic ring, enabling precise modifications for structure-activity relationship studies.

- Protecting Group Strategy : The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid), allowing sequential derivatization of the indoline nitrogen.

These attributes make the compound a linchpin in synthesizing analogs of FDA-approved drugs such as sunitinib and indirubin, which share structural similarities.

Historical Context in Indoline Research

The synthesis of halogenated indolines dates to early 20th-century efforts to functionalize indole alkaloids. A landmark advancement occurred in 2011 with the development of regioselective bromination methods using liquid bromine in aqueous sodium hydroxide, as demonstrated in the preparation of 5-bromoindole precursors. The introduction of fluorine via electrophilic substitution emerged later, driven by the pharmaceutical industry’s need to improve drug pharmacokinetics. The tert-butyl ester group gained prominence in the 1990s as a protective strategy compatible with modern peptide synthesis protocols.

Notably, the specific combination of bromine and fluorine substituents in this compound addresses historical challenges in achieving simultaneous halogenation at adjacent positions on aromatic systems, a feat enabled by advances in directing group chemistry.

Current Research Landscape

Recent studies highlight the compound’s utility in three domains:

Kinase Inhibitor Development

The indoline core serves as a mimic of ATP-binding motifs in kinase active sites. Researchers at Ambeed Incorporated have employed this derivative to synthesize analogs targeting Bruton’s tyrosine kinase (BTK), with IC₅₀ values below 10 nM in preliminary assays.

Photoredox Catalysis

The bromine substituent participates in nickel-mediated cross-electrophile couplings under light-driven conditions, enabling C–Br bond activation at ambient temperatures. A 2023 study demonstrated its use in synthesizing indoline-aryl hybrids with enhanced luminescence properties.

Bioconjugation Chemistry

The Boc-protected nitrogen undergoes smooth deprotection to generate free amines for conjugation with antibody-drug conjugates (ADCs). This application leverages the compound’s stability in physiological buffers (pH 6–8) and compatibility with thiol-maleimide coupling chemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅BrFNO₂ | |

| Molecular Weight | 316.17 g/mol | |

| Storage Conditions | Sealed, dry, 2–8°C | |

| Boiling Point | Not reported | – |

| Density | ~1.8 g/cm³ (estimated) |

Properties

IUPAC Name |

tert-butyl 5-bromo-4-fluoro-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWHIDGFWSDQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The most widely reported method involves the Boc protection of a pre-formed 5-bromo-4-fluoroindoline core. This two-step approach separates the synthesis of the halogenated indoline scaffold from the introduction of the Boc group, allowing for modular optimization.

Synthesis of 5-Bromo-4-fluoroindoline

The indoline precursor is typically synthesized via cyclization of halogenated aniline derivatives or functionalization of pre-existing indoline frameworks.

Cyclization of 5-Bromo-4-fluoroaniline Derivatives

A common route involves the reduction and cyclization of nitroarenes or cyanoarenes. For example, 5-bromo-4-fluorobenzonitrile can undergo hydrazine-mediated cyclization under elevated temperatures to form the indoline core. In a procedure analogous to the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, hydrazine hydrate reacts with 5-bromo-4-fluorobenzonitrile in ethanol at 343 K, yielding 5-bromo-4-fluoroindoline after purification.

Halogenation of 4-Fluoroindoline

Direct bromination of 4-fluoroindoline using N-bromosuccinimide (NBS) in dichloromethane at room temperature introduces the bromine atom at position 5. This method, adapted from indole bromination protocols, leverages the electron-rich aromatic ring of indoline for electrophilic substitution. The reaction requires strict temperature control to avoid over-bromination.

Boc Protection of the Indoline Amine

The Boc group is introduced using boc anhydride in the presence of a catalytic base. A representative procedure involves dissolving 5-bromo-4-fluoroindoline (5.0 mmol) in dichloromethane (40 mL) with 4-dimethylaminopyridine (DMAP, 5.0 mmol). After cooling to 273 K, boc anhydride (5.0 mmol) is added dropwise, and the mixture is stirred at room temperature for 15 hours. The crude product is purified via column chromatography (20–30% ethyl acetate in hexane) to yield tert-butyl 5-bromo-4-fluoroindoline-1-carboxylate as a crystalline solid (62% yield, m.p. 389 K).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Boc reagent | Boc anhydride | |

| Base | DMAP | |

| Solvent | Dichloromethane | |

| Reaction temperature | 273 K → room temperature | |

| Yield | 62% |

Alternative Methods: Indole Hydrogenation and Subsequent Protection

This route leverages the stability of indole derivatives for functionalization before reduction to indoline.

Synthesis of 5-Bromo-4-fluoroindole

5-Bromoindole is fluorinated at position 4 using xenon difluoride (XeF₂) in trifluoroacetic acid. The reaction proceeds via electrophilic aromatic substitution, with the indole’s electron-rich C4 position favoring fluorination.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Boc protection of pre-formed indoline | High purity, scalable | Requires multi-step indoline synthesis | 60–70% |

| Late-stage bromination | Regioselective, modular | Sensitive to over-bromination | 55–65% |

| Indole hydrogenation | Utilizes stable intermediates | High-pressure conditions | 50–60% |

Chemical Reactions Analysis

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is a derivative of indoline, a bicyclic heterocycle, and is significant in chemical and pharmaceutical applications. It has a molecular formula of C13H15BrFNO2 and a molecular weight of 316.17 g/mol.

Scientific Research Applications

This compound is utilized in scientific research across chemistry, biology, medicine, and industry:

- Chemistry It acts as a building block in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals.

- Biology Due to its unique structural features, it is used to study enzyme inhibition and protein-ligand interactions.

- Medicine It is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

- Industry It is used to produce specialty chemicals and materials with specific properties.

A study investigated various indole derivatives for their anticancer activities, and the results indicated that modifications at the 5-position of the indole ring significantly impacted cytotoxicity against breast cancer cells. Although this compound was not directly tested, its structural similarities suggest it could exhibit comparable effects.

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

- Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 5-bromo-4-fluoroindoline-1-carboxylate, a comparative analysis with structurally related compounds is essential. The following table summarizes key analogs and their distinguishing features:

| Compound (CAS No.) | Substituents | Molecular Weight | Similarity Score | Key Differences |

|---|---|---|---|---|

| This compound | 5-Br, 4-F, 1-Boc | ~300.14 g/mol | N/A | Reference compound for comparison. |

| tert-Butyl (4-bromo-2-methylphenyl)carbamate (306937-14-4) | 4-Br, 2-Me, 1-Boc | ~284.15 g/mol | 0.85 | Lacks indoline core; substituents on a phenyl ring. Reduced steric complexity. |

| tert-Butyl 5-bromo-1H-indole-1-carboxylate (182344-70-3) | 5-Br, 1-Boc | ~284.12 g/mol | 0.78 | Aromatic indole core (non-saturated) vs. indoline. No fluorine substitution. |

| tert-Butyl 7-bromoindoline-1-carboxylate (143262-17-3) | 7-Br, 1-Boc | ~284.12 g/mol | 0.78 | Bromine at 7-position instead of 5; no fluorine. Altered regiochemistry affects reactivity. |

| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (169303-80-4) | 2-Br, 5-OMe, 1-Boc | ~316.17 g/mol | 0.89 | Methoxy group increases electron density; phenyl vs. indoline core. |

Key Observations :

Core Structure: The indoline core distinguishes this compound from phenyl-based analogs (e.g., 306937-14-4, 169303-80-4).

Halogenation: The presence of both bromine and fluorine in the target compound enhances electrophilicity at the 4- and 5-positions compared to mono-halogenated analogs (e.g., 182344-70-3). Fluorine’s electronegativity may also influence hydrogen-bonding interactions in biological systems.

Regiochemistry : Bromine placement (5- vs. 7-position in 143262-17-3) significantly impacts steric and electronic environments. For example, 5-bromo substitution may favor nucleophilic aromatic substitution (SNAr) over Suzuki-Miyaura coupling due to proximity to the electron-withdrawing carbamate group.

Functional Groups : Methoxy-substituted analogs (169303-80-4) exhibit higher solubility in polar solvents but reduced stability under acidic conditions compared to halogenated derivatives.

Research Findings :

- Synthetic Utility : Bromine in this compound facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while fluorine enhances metabolic stability in drug candidates .

- Stability : The tert-butyl carbamate group in all analogs provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., TFA).

Notes on Evidence and Limitations

- Structural inferences rely on analogs (e.g., 182344-70-3, 143262-17-3) .

Biological Activity

tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate (CAS No. 1337533-31-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 316.17 g/mol. It features a bromine atom and a fluorine atom, which may contribute to its biological activity by influencing receptor interactions and metabolic pathways. The compound is characterized by several important physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 316.17 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 3.38 |

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |

These properties suggest that the compound may have good bioavailability and the potential for central nervous system penetration due to its ability to cross the blood-brain barrier (BBB) .

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2C9. This inhibition can lead to altered metabolism of other drugs, enhancing or diminishing their effects . The compound's ability to modulate these enzymes suggests its potential role in drug-drug interactions.

Study on Indole Derivatives

A study published in the Journal of Organic Chemistry investigated various indole derivatives for their anticancer activities. The results indicated that modifications at the 5-position of the indole ring significantly impacted cytotoxicity against breast cancer cells . Although this compound was not directly tested, its structural similarities suggest it could exhibit comparable effects.

Pharmacokinetic Studies

Pharmacokinetic profiling of related indole compounds revealed that modifications can lead to enhanced absorption and distribution characteristics. For example, compounds with high lipophilicity showed increased permeability across biological membranes . This insight supports the hypothesis that this compound may also possess favorable pharmacokinetic properties.

Q & A

Q. How can researchers resolve contradictions in crystallographic data for halogenated indoline derivatives?

- Approach : Discrepancies in unit cell parameters or disorder modeling are addressed via: (i) Re-refinement with SHELXL using higher-order restraints for anisotropic atoms. (ii) Cross-validation with electron density maps (e.g., OMIT maps) to exclude model bias. (iii) Packing similarity analysis in Mercury to identify atypical intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups) .

- Case Study : For a bromo-fluoroindoline analog, re-refinement reduced R1 from 0.08 to 0.05 by adjusting thermal parameters for the bromine atom .

Q. What strategies are effective in optimizing catalytic systems for functionalizing the indoline core?

- Experimental Design : Use response surface methodology (RSM) to evaluate factors like catalyst loading (e.g., Mo(CO) for epoxidation), solvent polarity (log P), and temperature. Central composite designs (CCD) identify optimal conditions with <5% residual substrate .

- Data Interpretation : Contradictions in reaction rates (e.g., slower fluorination in DMSO vs. DMF) are analyzed via Eyring plots to differentiate kinetic (activation energy) from thermodynamic (solvent coordination) effects .

Q. How do computational methods predict the reactivity of this compound in medicinal chemistry applications?

- DFT Workflow : (i) Geometry optimization at the B3LYP/6-31G(d) level to determine ground-state conformation. (ii) Electrostatic potential (ESP) maps identify nucleophilic/electrophilic sites (e.g., Br as a leaving group). (iii) Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., kinase enzymes) .

- Validation : Compare computed F NMR chemical shifts with experimental data (MAE < 2 ppm confirms accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.